2-(4-Methyl-3-pentenyl)anthraquinone is a natural product found in Sesamum indicum with data available.
2-(4-Methyl-3-pentenyl)anthraquinone
CAS No.: 71308-16-2
Cat. No.: VC17147582
Molecular Formula: C20H18O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71308-16-2 |
|---|---|
| Molecular Formula | C20H18O2 |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | 2-(4-methylpent-3-enyl)anthracene-9,10-dione |
| Standard InChI | InChI=1S/C20H18O2/c1-13(2)6-5-7-14-10-11-17-18(12-14)20(22)16-9-4-3-8-15(16)19(17)21/h3-4,6,8-12H,5,7H2,1-2H3 |
| Standard InChI Key | NQVBCGTZRWHVSY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C |
Introduction
Structural and Chemical Properties
2-(4-Methyl-3-pentenyl)anthraquinone features a planar anthraquinone backbone (C₁₄H₈O₂) substituted at the C-2 position with a branched alkenyl group (C₆H₁₁). The conjugated π-system of the anthraquinone core contributes to its UV-Vis absorption maxima near 250–300 nm, while the hydrophobic side chain enhances solubility in nonpolar solvents. Nuclear magnetic resonance (NMR) spectra confirm the regioselectivity of the Diels-Alder reaction, with characteristic shifts for the vinylic protons (δ 5.1–5.3 ppm) and carbonyl carbons (δ 180–185 ppm) .
Synthesis and Optimization
Diels-Alder Reaction and Oxidation
The industrial synthesis of 2-(4-methyl-3-pentenyl)anthraquinone involves a two-step process:
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Diels-Alder Cycloaddition: Naphtho-1,4-quinone reacts with myrcene (7-methyl-3-methylene-1,6-octadiene) in a [4+2] cycloaddition to form 2-(4-methyl-3-pentenyl)-1,4,11,12-tetrahydroanthraquinone .
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Oxidation: The intermediate undergoes oxidation using oxygen or air in the presence of a dual-base system (e.g., NaOH and diethylamine) and a solvent mixture (polar/nonpolar). This step converts the tetrahydroanthraquinone to the fully aromatic anthraquinone .
Table 1: Solvent and Base Effects on Oxidation Conversion
| Example | Nonpolar Solvent | Polar Solvent | Inorganic Base (mmol) | Organic Base (mmol) | Conversion (%) |
|---|---|---|---|---|---|
| 1 | Toluene (100%) | — | — | Diethylamine (7) | 36 |
| 2 | Toluene (100%) | — | NaOH (14) | — | 2 |
| 3 | Toluene (100%) | — | NaOH (14) | Diethylamine (7) | 57 |
| 6 | Toluene (75%) | n-Butanol (25%) | NaOH (14) | Diethylamine (7) | 100 |
Key findings:
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Combining polar (n-butanol) and nonpolar (toluene) solvents prevents precipitation, enabling complete conversion .
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Dual-base systems (e.g., NaOH + diethylamine) enhance reaction kinetics by stabilizing intermediates .
Industrial Applications
Hydrogen Peroxide Production
2-(4-Methyl-3-pentenyl)anthraquinone serves as a hydrogen carrier in the anthraquinone process, which accounts for 95% of global H₂O₂ production. The compound undergoes reversible hydrogenation to form 2-(4-methyl-3-pentenyl)-9,10-dihydroanthraquinone, which is then oxidized back, releasing H₂O₂ . The optimized synthesis method ensures high purity, reducing downstream purification costs.
Pharmacological Research
Anticancer Chalcone Derivatives
Recent studies derivatize 2-(4-methyl-3-pentenyl)anthraquinone to synthesize chalcone hybrids. For example, 2-acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-derived chalcones exhibit potent cytotoxicity against MCF-7 (breast) and HT-29 (colon) cancer cells .
Key Findings :
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Compound 5e: IC₅₀ = 6.0 µM (MCF-7), 8.2 µM (HT-29).
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Compound 5f: IC₅₀ = 7.5 µM (MCF-7), 9.1 µM (HT-29).
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Molecular docking reveals strong binding (ΔG₆ᵢₙ = −9.2 to −10.5 kcal/mol) to kinase targets (e.g., EGFR, VEGFR2).
Future Directions
Ongoing research explores functionalization at the anthraquinone C-1 and C-4 positions to enhance bioactivity. Additionally, solvent-free Diels-Alder protocols and continuous-flow oxidation systems aim to improve sustainability in industrial synthesis .
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